molecular formula C11H11Cl2NO3 B5676174 3-(2,6-dichlorobenzyl)-4-(hydroxymethyl)-1,3-oxazolidin-2-one

3-(2,6-dichlorobenzyl)-4-(hydroxymethyl)-1,3-oxazolidin-2-one

Cat. No. B5676174
M. Wt: 276.11 g/mol
InChI Key: GSOFOQDESKXWGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of oxazolidin-2-ones can be achieved through various routes. One common method involves the cyclization of amino alcohols with isocyanates or carbonyl compounds. For instance, Madesclaire et al. (2007) reported the synthesis of isomeric 2-oxazolidinones from 2-amino-1-(4-nitrophenyl)-1,3-propanediols, showcasing the versatility of starting materials in oxazolidinone synthesis (Madesclaire et al., 2007).

Molecular Structure Analysis

Oxazolidinones exhibit diverse molecular structures, with substituents on the oxazolidinone ring influencing their chemical properties and reactivity. For example, the crystal structures of oxazolidine derivatives have been studied to understand the impact of different substituents on the ring system. Such studies reveal the intricacies of weak interactions, like hydrogen bonds and π-π stacking, which are crucial for the stability and reactivity of these molecules (Nogueira et al., 2015).

Chemical Reactions and Properties

Oxazolidin-2-ones participate in various chemical reactions, serving as intermediates and reactants. Their reactivity can be tailored by substituting different groups on the oxazolidinone ring. Korepin et al. (2015) described the aminomethylation of bis(chloromethyl) and bis(acetoxymethyl) oxazolidin-2-ones, highlighting the role of oxazolidinones in synthesizing nitrogen-containing heterocycles (Korepin et al., 2015).

Physical Properties Analysis

The physical properties of oxazolidin-2-ones, such as melting points, solubility, and crystalline structure, are influenced by their molecular structure. For instance, the presence of substituents like chloro or methoxy groups can significantly affect these properties, making them crucial for the compound's application in various domains.

Chemical Properties Analysis

The chemical properties of 3-(2,6-dichlorobenzyl)-4-(hydroxymethyl)-1,3-oxazolidin-2-one, such as reactivity, stability, and functional group transformations, are central to its utility in chemical syntheses. Oxazolidinones' ability to act as intermediates in the construction of complex molecules is particularly noteworthy, as demonstrated in the synthesis of chiral derivatives and their applications in asymmetric synthesis (Tang & Verkade, 1996).

properties

IUPAC Name

3-[(2,6-dichlorophenyl)methyl]-4-(hydroxymethyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO3/c12-9-2-1-3-10(13)8(9)4-14-7(5-15)6-17-11(14)16/h1-3,7,15H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOFOQDESKXWGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)O1)CC2=C(C=CC=C2Cl)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,6-Dichlorobenzyl)-4-(hydroxymethyl)-1,3-oxazolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.